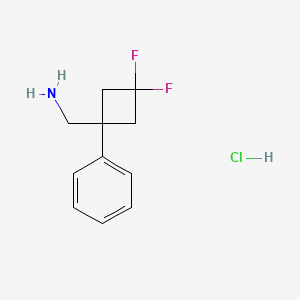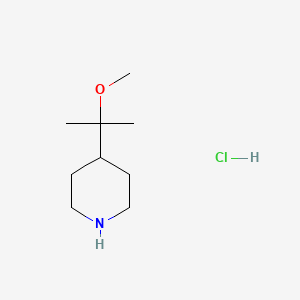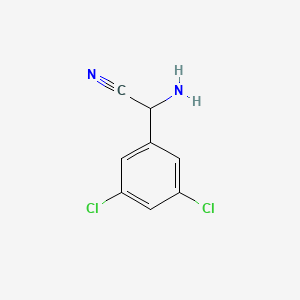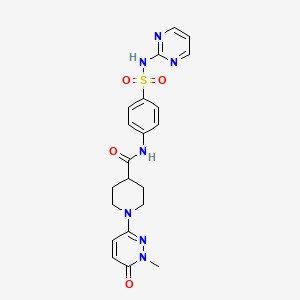![molecular formula C10H9BrFNO B2916191 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile CAS No. 1283707-34-5](/img/structure/B2916191.png)
2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile is a useful research compound. Its molecular formula is C10H9BrFNO and its molecular weight is 258.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study by Šterk et al. (2012) detailed a concise and highly efficient approach to synthesize key pyrimidine precursors used in the synthesis of rosuvastatin, demonstrating the utility of bromination and transformation processes that might be relevant to compounds like "2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile" (Šterk, Časar, Jukič, & Košmrlj, 2012).
Wan et al. (2013) developed a method for meta-C–H arylation and methylation using a U-shaped template, which could potentially apply to the functionalization of similar compounds for various synthetic applications (Wan, Dastbaravardeh, Li, & Yu, 2013).
Applications in Material Science
- Gohier et al. (2013) investigated the use of fluorine-substituted thiophenes for tuning the electronic properties of conjugated polythiophenes, indicating the significance of halogenated compounds in modifying electronic and photophysical properties of materials (Gohier, Frère, & Roncali, 2013).
Applications in Biological and Environmental Sciences
- Limban, Marutescu, & Chifiriuc (2011) synthesized and tested thiourea derivatives for antipathogenic activity, demonstrating the potential of brominated and fluorinated compounds in developing antimicrobial agents with specific properties (Limban, Marutescu, & Chifiriuc, 2011).
Novel Synthetic Routes and Methodologies
- Qiu et al. (2009) reported on a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of various pharmaceutical and chemical materials, highlighting the relevance of brominated and fluorinated compounds in synthetic chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Mecanismo De Acción
Target of Action
The primary target of 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile is the sodium-dependent glucose co-transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting this protein can help reduce blood glucose levels, making it a key target for antidiabetic agents .
Mode of Action
This compound interacts with SGLT2 by binding to it, thereby inhibiting its function . This inhibition prevents glucose reabsorption in the kidneys, leading to the excretion of glucose in the urine and a subsequent decrease in blood glucose levels .
Biochemical Pathways
The compound’s action primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it disrupts the normal reabsorption process, leading to increased glucose excretion. This can have downstream effects on other biochemical pathways, particularly those involved in energy production and insulin regulation .
Pharmacokinetics
Like other sglt2 inhibitors, it is likely to be absorbed in the gastrointestinal tract and metabolized in the liver . Its bioavailability may be influenced by factors such as food intake and gastrointestinal transit time.
Result of Action
The primary molecular effect of this compound is the inhibition of SGLT2, leading to decreased glucose reabsorption in the kidneys . On a cellular level, this results in increased glucose excretion in the urine. The overall effect of this action is a reduction in blood glucose levels, which can help manage type 2 diabetes .
Action Environment
Environmental factors such as diet, exercise, and medication compliance can influence the efficacy of this compound . For example, a diet high in carbohydrates may increase blood glucose levels, potentially reducing the drug’s effectiveness. Similarly, regular exercise can enhance the drug’s glucose-lowering effect.
Propiedades
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMHSYYYITXCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(CO)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2916111.png)
![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)
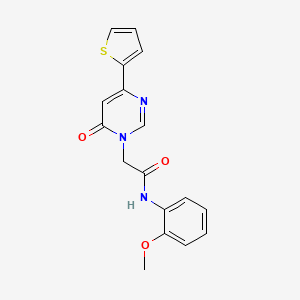
![N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2916118.png)
